molecular formula C25H23BrN2O2S B2563044 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865162-81-8

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2563044
CAS No.: 865162-81-8
M. Wt: 495.44
InChI Key: SFHAFOFZRIQURF-RFBIWTDZSA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a chemically sophisticated research compound that functions as a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) . Its core research value lies in its ability to modulate the Wnt/β-catenin signaling pathway , a critical regulator of cell proliferation, differentiation, and apoptosis. Researchers utilize this compound to probe the pathological mechanisms of neurodegenerative diseases like Alzheimer's , where GSK-3β hyperactivity is implicated in tau hyperphosphorylation and neurofibrillary tangle formation. Furthermore, its application extends to cancer biology studies , particularly in investigating pathways that control oncogenesis and tumor suppression. The unique (Z)-configured benzothiazole scaffold provides a stable pharmacophore for high-affinity binding to the ATP-binding pocket of GSK-3β, making it an essential pharmacological tool for dissecting complex kinase-driven cellular processes and for evaluating novel therapeutic strategies in preclinical models.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2S/c1-2-30-16-15-28-21-14-13-20(26)17-22(21)31-25(28)27-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHAFOFZRIQURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Bromine atom : Enhances reactivity and biological interactions.
  • Ethoxyethyl group : Potentially increases solubility and bioavailability.
  • Diphenylacetamide structure : May contribute to interactions with specific biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound interferes with the cell cycle, leading to reduced tumor growth.
  • Modulation of signaling pathways : It may affect pathways involved in cell survival and apoptosis .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The brominated benzothiazole moiety may interact with enzymes critical for cellular functions, leading to altered metabolic processes.
  • Receptor Modulation : The compound may bind to specific receptors, influencing downstream signaling cascades involved in disease progression .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antibacterial activity against S. aureus with an MIC of 15 µg/mL .
Study 2Showed significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM .
Study 3Investigated the compound's interaction with DNA, suggesting potential as a DNA intercalator .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds similar to (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide possess the ability to inhibit bacterial growth effectively.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Benzothiazole derivatives are known to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds disrupt mitochondrial function and cause DNA damage, leading to cell death. For instance, derivatives have shown cytotoxic effects against breast cancer cell lines .

HIV Inhibition

Recent findings suggest that benzothiazole derivatives can act as inhibitors of HIV reverse transcriptase. Structure-activity relationship analyses indicate that modifications similar to those in this compound could enhance antiviral activity while minimizing cytotoxic effects .

Study on Antimicrobial Activity

A comprehensive study evaluated various benzo[d]thiazole derivatives, including those with acetamido groups, which exhibited significant antimicrobial properties against multiple bacterial strains. This suggests that this compound may also possess similar antimicrobial efficacy.

Research on Anticancer Activity

In a study focusing on the anticancer potential of benzothiazole derivatives, it was found that certain compounds could significantly induce apoptosis in cancer cells through specific pathways involving mitochondrial disruption and DNA damage. These findings highlight the potential of this compound as a candidate for further anticancer drug development .

The following table summarizes the biological activities associated with related compounds in the benzothiazole class:

CompoundStructural FeaturesBiological Activity
Compound ABenzo[d]thiazoleAntimicrobial
Compound BAcetamideAnti-inflammatory
Compound CPropionamideAnalgesic

This table illustrates the versatility of compounds containing the benzothiazole moiety and suggests that this compound may exhibit similar or enhanced activities due to its specific structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzothiazole derivatives reported in the literature.

Compound Name / ID Substituents (Position) Molecular Features Biological Activity Key References
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide - Br (6), - 2-ethoxyethyl (3), - diphenylacetamide High molecular weight (~521 g/mol), lipophilic due to diphenyl and ethoxyethyl groups Hypothesized kinase inhibition (based on structural analogs)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) - NO₂ (6), - thiadiazole-thioacetamide Nitro group enhances electrophilicity; thiadiazole improves solubility Potent VEGFR-2 inhibitor (IC₅₀ = 0.18 µM); antitumor activity against HepG2 cells
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide - CF₃ (6), - 3-methoxyphenyl Trifluoromethyl increases metabolic stability; methoxy enhances π-π interactions Patent-listed for undisclosed therapeutic use (likely kinase or protease inhibition)
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole - Br (2), - phenyl (6) Smaller heterocyclic system; bromine enables nucleophilic substitution Reactivity with secondary amines; no reported bioactivity

Structural and Electronic Differences

  • The 2-ethoxyethyl group at position 3 introduces flexibility and moderate hydrophilicity, unlike the rigid thiadiazole or imidazo-thiadiazole moieties in other compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, describes a Pd(dppf)Cl₂-mediated protocol using THF/H₂O (5:1) at 80°C under N₂, yielding ~70% purity. Optimize solvent ratios (e.g., THF:H₂O), catalyst loading (0.05–0.15 eq), and reaction time (3–8 h) to balance yield and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Characterization : Confirm regiochemistry and Z-configuration using ¹H/¹³C NMR (e.g., imine proton at δ 8.2–8.5 ppm) and X-ray crystallography ( highlights hydrogen bonding patterns for structural validation) .

Q. How can researchers verify the stereochemical integrity of the Z-isomer during synthesis?

  • Analytical Approach : Use NOESY NMR to detect spatial proximity between the benzo[d]thiazole bromo-substituent and the diphenylacetamide moiety. Computational modeling (e.g., DFT-based geometry optimization) can predict stability differences between Z/E isomers ( discusses DFT trends for similar thiazole derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive proof of stereochemistry, with torsion angles between the thiazole and acetamide groups confirming the Z-configuration .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reaction mechanisms involving this compound?

  • DFT Applications : Employ B3LYP/6-31G(d) or M06-2X/cc-pVTZ basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. emphasizes the importance of basis set selection for accurate mechanistic insights (e.g., nucleophilic attack at the thiazole C2 position) .
  • Mechanistic Studies : Use QM/MM simulations to model catalytic cycles (e.g., Pd-mediated cross-couplings) or tautomerization pathways. Transition state analysis can clarify energy barriers for Z/E isomer interconversion .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

  • Structural Analysis : X-ray data () reveals N–H⋯N hydrogen bonds forming R₂²(8) motifs, stabilizing 1D chains. These interactions reduce solubility in polar solvents (e.g., water) but enhance thermal stability (Tₘ ≈ 490 K). Solubility can be modulated via co-crystallization with PEG-based agents .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯Cl/Br interactions) to predict packing efficiency and polymorph formation .

Q. What strategies are effective for evaluating the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., STING agonists in or diabetes-related enzymes in ). Focus on hydrophobic pockets accommodating the diphenylacetamide group .
  • Experimental Validation : Perform enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) at varying concentrations (1–100 μM). Monitor IC₅₀ values and compare to reference inhibitors ( details similar protocols for thiazole derivatives) .

Data Contradiction Resolution

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be addressed?

  • Troubleshooting :

  • Solvent Effects : Confirm solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) influences chemical shifts.
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated species or oxidation products).
  • Dynamic Effects : Variable temperature NMR can resolve rotational barriers (e.g., ethoxyethyl group conformation) causing peak splitting .

Methodological Tables

Parameter Optimized Condition Reference
Catalyst (Pd(dppf)Cl₂)0.1 eq, 80°C, N₂ atmosphere
PurificationHexane:EtOAc (3:1 → 1:2)
DFT Basis SetB3LYP/6-31G(d)
Crystallization SolventMethanol:Acetone (1:1)

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